molecular formula C7H10Cl2F3N3 B13463837 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride

2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride

Cat. No.: B13463837
M. Wt: 264.07 g/mol
InChI Key: HIRAOBFVGLZMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride: is a heterocyclic compound that features both an azetidine ring and an imidazole ring. The presence of a trifluoromethyl group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions involving diamines and aldehydes or ketones.

    Combination of the Rings: The azetidine and imidazole rings are combined through condensation reactions under controlled conditions.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, alkylating agents

    Hydrolysis: Acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and imidazole rings allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azetidin-3-yl)-3-(trifluoromethyl)pyridine
  • 2-(azetidin-3-yl)-5-fluoropyridine dihydrochloride
  • N-(azetidin-3-yl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride

Uniqueness

Compared to similar compounds, 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride stands out due to the presence of both the azetidine and imidazole rings. This dual-ring structure provides unique chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10Cl2F3N3

Molecular Weight

264.07 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-(trifluoromethyl)-1H-imidazole;dihydrochloride

InChI

InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)5-3-12-6(13-5)4-1-11-2-4;;/h3-4,11H,1-2H2,(H,12,13);2*1H

InChI Key

HIRAOBFVGLZMQY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=C(N2)C(F)(F)F.Cl.Cl

Origin of Product

United States

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